

Spectroscopic Validation of Synthesized 4-Benzofurazancarboxaldehyde: A Comparative Guide

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Compound of Interest

Compound Name: *4-Benzofurazancarboxaldehyde*

Cat. No.: *B027963*

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This guide provides a comprehensive spectroscopic validation of synthesized **4-Benzofurazancarboxaldehyde**, a crucial building block in medicinal chemistry and materials science. By presenting detailed experimental protocols and comparative data against a known aromatic aldehyde, this document serves as an essential resource for researchers, scientists, and drug development professionals to ensure the identity and purity of their synthesized compound.

Spectroscopic Data Summary

The following tables summarize the expected and comparative spectroscopic data for **4-Benzofurazancarboxaldehyde** and the reference compound, Terephthaldehyde. This side-by-side comparison highlights the unique spectral features of the benzofurazan moiety.

Table 1: ^1H NMR Spectroscopic Data (400 MHz, CDCl_3)

Compound	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
4-Benzofurazancarboxaldehyde (Predicted)	10.15	s	-	Aldehyde CHO
8.05	d	7.5		Aromatic CH
7.80	d	7.5		Aromatic CH
7.65	t	7.5		Aromatic CH
Terephthaldehyde e[1][2][3]	10.12	s	-	Aldehyde CHO
8.12	s	-		Aromatic CH

Table 2: ^{13}C NMR Spectroscopic Data (100 MHz, CDCl_3)

Compound	Chemical Shift (δ , ppm)	Assignment
4-Benzofurazancarboxaldehyde (Predicted)	191.0	Aldehyde C=O
155.0	Aromatic C-N	
145.0	Aromatic C-N	
135.0	Aromatic CH	
130.0	Aromatic C-CHO	
125.0	Aromatic CH	
120.0	Aromatic CH	
Terephthaldehyde[1][2]	191.9	Aldehyde C=O
139.9	Aromatic C-CHO	
130.2	Aromatic CH	

Table 3: Infrared (IR) Spectroscopic Data (ATR)

Compound	Wavenumber (cm ⁻¹)	Assignment
4-Benzofurazancarboxaldehyde (Predicted)	~3050	Aromatic C-H stretch
	~2850, ~2750	Aldehyde C-H stretch
	~1700	Aldehyde C=O stretch
	~1600, ~1480	Aromatic C=C stretch
	~1540	N=O stretch (furazan)
Terephthaldehyde[1]	3075	Aromatic C-H stretch
	2860, 2760	Aldehyde C-H stretch
	1695	Aldehyde C=O stretch
	1580, 1500	Aromatic C=C stretch

Table 4: Mass Spectrometry Data

Compound	Ionization Mode	[M+H] ⁺ (m/z)	Key Fragmentation Peaks (m/z)
4-Benzofurazancarboxaldehyde (Predicted)	ESI+	149.03	121 (M-CO), 93 (M-CO-N ₂), 76 (C ₆ H ₄)
Terephthaldehyde[1]	El	134.04	133 (M-H), 105 (M-CHO), 77 (C ₆ H ₅)

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below to ensure reproducibility and accurate data acquisition.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the synthesized compound in 0.6 mL of deuterated chloroform (CDCl_3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- Instrumentation: Acquire ^1H and ^{13}C NMR spectra on a 400 MHz NMR spectrometer.
- ^1H NMR Parameters:
 - Pulse Program: Standard single-pulse sequence.
 - Spectral Width: -2 to 12 ppm.
 - Acquisition Time: 4 seconds.
 - Relaxation Delay: 2 seconds.
 - Number of Scans: 16.
- ^{13}C NMR Parameters:
 - Pulse Program: Proton-decoupled single-pulse sequence.
 - Spectral Width: 0 to 200 ppm.
 - Acquisition Time: 1.5 seconds.
 - Relaxation Delay: 5 seconds.
 - Number of Scans: 1024.
- Data Processing: Process the raw data using appropriate NMR software. Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the TMS signal (0.00 ppm for ^1H and ^{13}C).

2. Infrared (IR) Spectroscopy

- Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

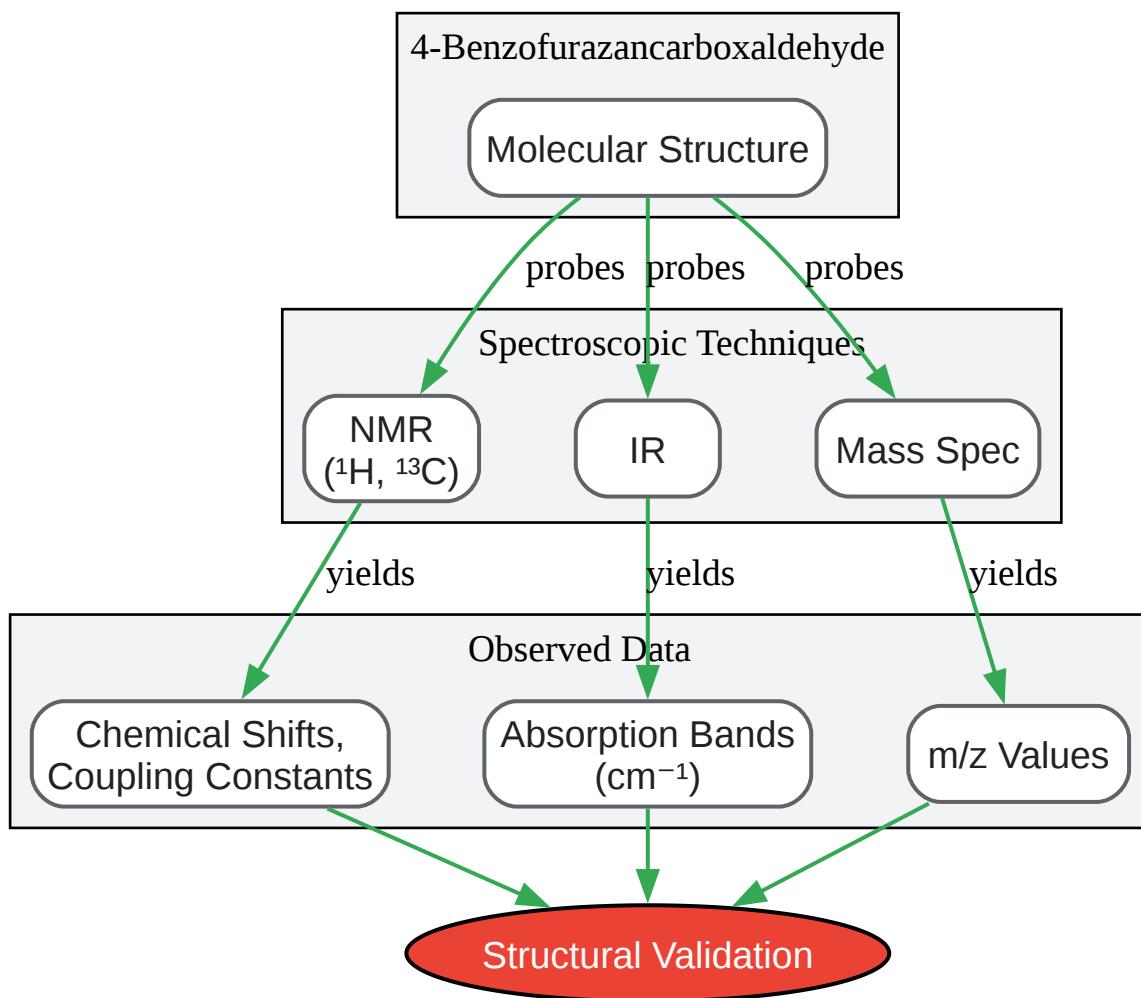
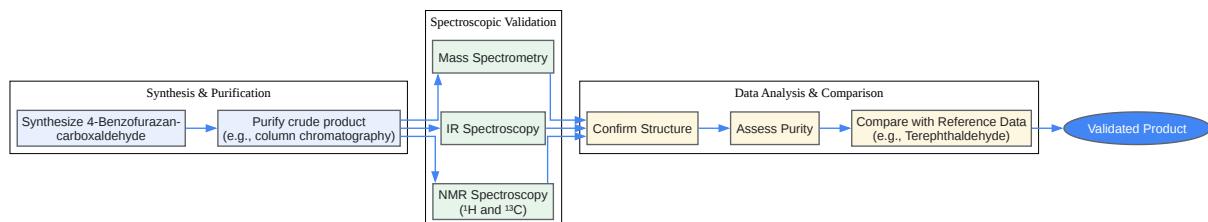
- Instrumentation: Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.
- Parameters:
 - Spectral Range: 4000-400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of Scans: 32.
- Data Processing: Perform a background scan of the empty ATR crystal before acquiring the sample spectrum. The software automatically performs the background subtraction.

3. Mass Spectrometry (MS)

- Sample Preparation: Prepare a 1 mg/mL solution of the sample in a suitable solvent such as methanol or acetonitrile.
- Instrumentation: Analyze the sample using a mass spectrometer with an electrospray ionization (ESI) source.
- Parameters (Positive Ion Mode):
 - Ion Source: Electrospray Ionization (ESI).
 - Capillary Voltage: 3.5 kV.
 - Cone Voltage: 30 V.
 - Source Temperature: 120 °C.
 - Desolvation Temperature: 350 °C.
 - Mass Range: 50-500 m/z.
- Data Processing: Process the acquired data using the instrument's software to identify the molecular ion peak and characteristic fragment ions.

Workflow and Pathway Diagrams

The following diagrams illustrate the logical workflow for the spectroscopic validation of synthesized **4-Benzofurazancarboxaldehyde**.



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